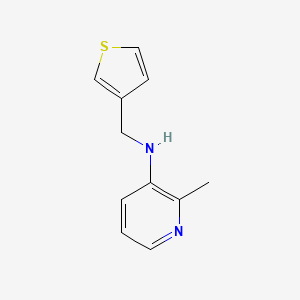
N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline: is an organic compound characterized by the presence of a cyclohexene ring, a fluorine atom, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline typically involves the reaction of cyclohex-3-en-1-ylmethanol with 3-fluoroaniline. The process may include the following steps:
Formation of Cyclohex-3-en-1-ylmethanol: This can be achieved by the reduction of cyclohex-3-en-1-carbaldehyde using lithium aluminium hydride in tetrahydrofuran at low temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohex-3-en-1-ylmethyl-3-fluoroaniline oxide.
Reduction: Formation of cyclohex-3-en-1-ylmethyl-3-fluoroaniline hydride.
Substitution: Formation of N-(cyclohex-3-en-1-ylmethyl)-3-substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of fluorinated anilines with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Its structure can be modified to enhance its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and dipole interactions. The cyclohexene ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
- N-(cyclohex-3-en-1-ylmethyl)-3-chloroaniline
- N-(cyclohex-3-en-1-ylmethyl)-3-bromoaniline
- N-(cyclohex-3-en-1-ylmethyl)-3-iodoaniline
Comparison: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets, potentially leading to enhanced biological activity and selectivity.
Propriétés
Formule moléculaire |
C13H16FN |
|---|---|
Poids moléculaire |
205.27 g/mol |
Nom IUPAC |
N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline |
InChI |
InChI=1S/C13H16FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-2,4,7-9,11,15H,3,5-6,10H2 |
Clé InChI |
CIFGROITNAFLCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)CNC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


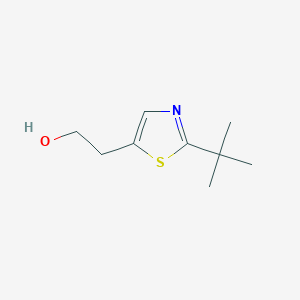
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)

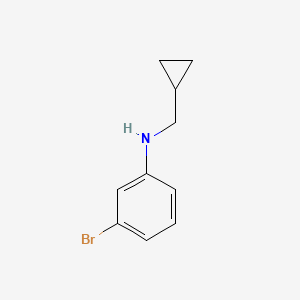

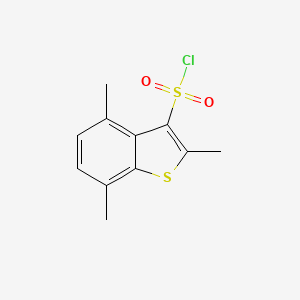
![6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242810.png)
![(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13242811.png)
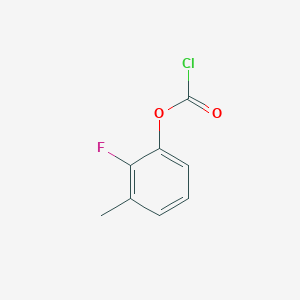
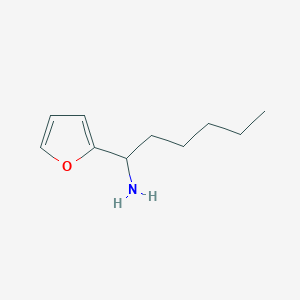
![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13242841.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)
